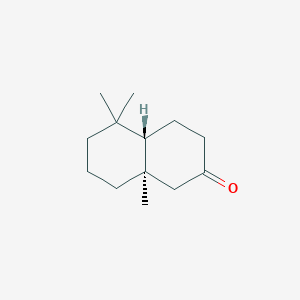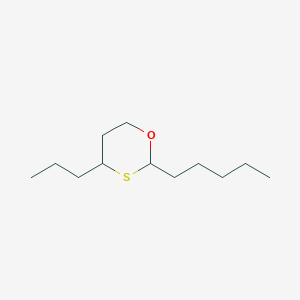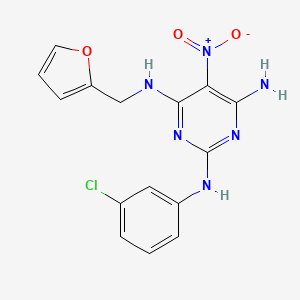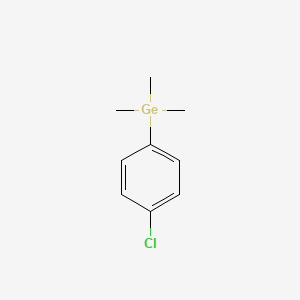![molecular formula C13H21N5O5 B14145965 2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol CAS No. 381710-57-2](/img/structure/B14145965.png)
2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol is a complex organic compound with the molecular formula C₁₃H₂₁N₅O₅ This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group, a morpholine ring, and two ethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol typically involves the condensation of 6-methyl-2-(morpholin-4-yl)-5-nitropyrimidine-4-amine with diethanolamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as Lewis acids can also be employed to accelerate the reaction rate. The final product is typically obtained in high purity through a series of purification steps including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The ethanol groups can participate in condensation reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Carboxylic acids, acid chlorides.
Major Products
Reduction: Formation of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-yl]imino}diethanol.
Substitution: Formation of various substituted morpholine derivatives.
Condensation: Formation of esters or ethers depending on the reactants used.
Aplicaciones Científicas De Investigación
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-yl]imino}diethanol: Similar structure but with an amino group instead of a nitro group.
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol is unique due to the presence of both a nitro group and a morpholine ring in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research.
Propiedades
Número CAS |
381710-57-2 |
|---|---|
Fórmula molecular |
C13H21N5O5 |
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-(6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H21N5O5/c1-10-11(18(21)22)12(16(2-6-19)3-7-20)15-13(14-10)17-4-8-23-9-5-17/h19-20H,2-9H2,1H3 |
Clave InChI |
PDOWVDDFBBADHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N2CCOCC2)N(CCO)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)



![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)

![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)
![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)

![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)
![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
